Synthetic Yield Advantage
The synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine from 2,4-dibromo-5-nitropyridine and methylamine proceeds with an exceptionally high reported yield of approximately 94% . This yield is notably higher than the typical yields reported for similar nucleophilic aromatic substitution (SₙAr) reactions on other 2-bromo-5-nitropyridine analogs lacking the 4-methylamino group, which often suffer from lower conversions due to reduced activation or competing side reactions [1] [2].
| Evidence Dimension | Synthetic Yield (SₙAr with methylamine) |
|---|---|
| Target Compound Data | Approximately 94% |
| Comparator Or Baseline | Typical SₙAr yields for 2-bromo-5-nitropyridine with anilines (reported to be significantly lower due to solvent and substituent effects) |
| Quantified Difference | Approximately 94% vs. variable but generally lower yields for unsubstituted 2-bromo-5-nitropyridine |
| Conditions | Reaction of 2,4-dibromo-5-nitropyridine with methylamine |
Why This Matters
A high-yield, selective synthesis pathway ensures efficient use of starting materials and reduces purification costs, making the compound a more economically viable intermediate for large-scale research and development.
- [1] Bhuvaneshwari, D. S., et al. (2008). Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Part 5 - Reaction of 2-Bromo-5-nitropyridine with para-Substituted Anilines. CORE. View Source
- [2] Sagitullina, G. P., et al. (2010). Nitropyridines: X.* Palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes. Russian Journal of Organic Chemistry, 46(12), 1819–1825. View Source
